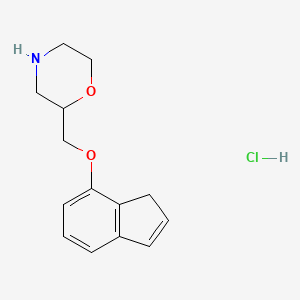
盐酸英地罗辛
描述
Indeloxazine hydrochloride (also known as CI-874, YM-08054, Elen) is an antidepressant and cerebral activator . It was marketed in Japan and South Korea by Yamanouchi Pharmaceutical Co., Ltd for the treatment of psychiatric symptoms associated with cerebrovascular diseases, namely depression resulting from stroke, emotional disturbance, and avolition . It was marketed from 1988 to 1998, when it was removed from the market reportedly for lack of effectiveness .
Synthesis Analysis
The synthesis of Indeloxazine hydrochloride involves several steps. One method involves the condensation of 4-(triphenylmethyl)-2-(p-toluenesulfonyloxymethyl)morpholine with 4-hydroxy-1 indanone through the corresponding potassium salt in hot DMF . Another method involves the treatment of 1-[(inden-7(or4)-yloxyl]-2,3-epoxypropane with excess 2-aminoethyl hydrogen sulfate and aqueous NaOH .
Molecular Structure Analysis
The molecular formula of Indeloxazine hydrochloride is C14H18ClNO2 . The average mass is 267.751 Da and the monoisotopic mass is 267.102600 Da .
Chemical Reactions Analysis
Indeloxazine hydrochloride undergoes several chemical reactions during its synthesis. For instance, it involves the condensation of 4-(triphenylmethyl)-2-(p-toluenesulfonyloxymethyl)morpholine with 4-hydroxy-1 indanone . Another reaction involves the treatment of 1-[(inden-7(or4)-yloxyl]-2,3-epoxypropane with excess 2-aminoethyl hydrogen sulfate and aqueous NaOH .
Physical And Chemical Properties Analysis
Indeloxazine hydrochloride has a melting point of 169-170° . Its molecular formula is C14H18ClNO2 and it has a molar mass of 267.75 g/mol .
科学研究应用
Treatment of Cerebrovascular Disease
Indeloxazine hydrochloride is used clinically to alleviate apathy and other emotional disturbances in patients with cerebrovascular disease. It has been shown to affect various monoaminergic neurotransmitters and their metabolites in the brain, which are often impacted by ischemia .
Antidepressant and Cerebral Activator
Marketed in Japan and South Korea for psychiatric symptoms associated with cerebrovascular diseases, Indeloxazine serves as an antidepressant and cerebral activator. It is particularly used for depression resulting from stroke, emotional disturbance, and avolition .
Neurotransmitter Modulation
Indeloxazine hydrochloride has been studied for its effects on neurotransmitters in patients with dementia of Alzheimer type (DAT). Clinical effects and changes in neurotransmitters in the cerebrospinal fluid (CSF) were observed, including a decrease in 5-hydroxyindoleacetic acid (5-HIAA), 3-methoxy-4-phenylethylenglycol (MHPG), and acetylcholinesterase .
Facilitation of Acetylcholine Release
Research has characterized the effects of Indeloxazine hydrochloride on acetylcholine (ACh) output in the frontal cortex of conscious rats, indicating its potential role in enhancing cognitive function through increased ACh release .
Impact on Monoaminergic Neurotransmitter Turnover
High-dose Indeloxazine treatment has shown normalized effects on homovanillic acid (heDA) turnover in the hippocampus and thalamus + midbrain, suggesting its influence on monoaminergic neurotransmitter systems .
Potential for Developing New Derivatives
The indole scaffold found in Indeloxazine has been recognized for its high affinity to multiple receptors, which is valuable for treatment and development of new useful derivatives with various clinical and biological applications .
作用机制
Target of Action
Indeloxazine hydrochloride primarily targets the serotonin transporter (SERT) and the norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating their action.
Mode of Action
Indeloxazine hydrochloride acts as a serotonin releasing agent and a norepinephrine reuptake inhibitor . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, leading to prolonged neuron signaling. As a serotonin releasing agent, it induces the release of serotonin into the synaptic cleft, enhancing serotonergic neurotransmission . It also acts as an NMDA receptor antagonist , which can modulate glutamatergic neurotransmission .
Biochemical Pathways
Indeloxazine hydrochloride affects the monoaminergic neurotransmission pathway by modulating the levels of serotonin and norepinephrine . It also influences the cholinergic system by enhancing acetylcholine release in the forebrain through activation of the 5-HT4 receptor . The modulation of these neurotransmitter systems can lead to various downstream effects, including potential antidepressant and neuroprotective effects .
Result of Action
The modulation of serotonin, norepinephrine, and acetylcholine levels by Indeloxazine hydrochloride can result in various molecular and cellular effects. It has been found to possess nootropic, neuroprotective, anticonvulsant, and antidepressant-like effects in animal models . These effects are likely due to the enhanced neurotransmission in the brain resulting from the drug’s action.
安全和危害
When handling Indeloxazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
Several papers have been published on Indeloxazine hydrochloride. One paper compared the cerebral-activating properties of Indeloxazine hydrochloride with those of the cerebral metabolic enhancer calcium hopantenate and the cerebral vasodilator dihydroergotoxine . Another paper discussed the effects of treatment with bifemelane, idebenone and indeloxazine on ischemia-induced changes in monoamines and their metabolites in ischemic gerbil brains .
属性
IUPAC Name |
2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBHLNDPKPIPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60929-23-9 (Parent) | |
| Record name | Indeloxazine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60983582 | |
| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indeloxazine hydrochloride | |
CAS RN |
65043-22-3 | |
| Record name | Indeloxazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65043-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indeloxazine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDELOXAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QZ6NE84E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

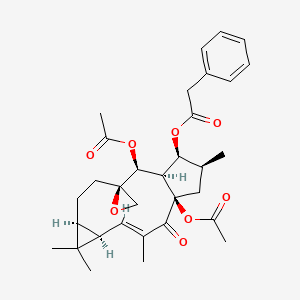

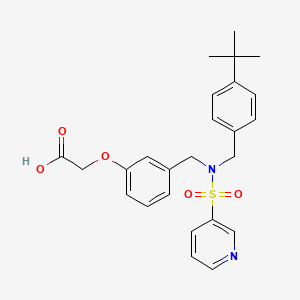
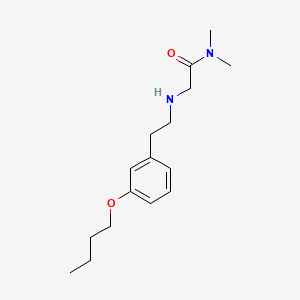
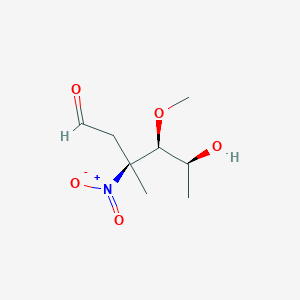

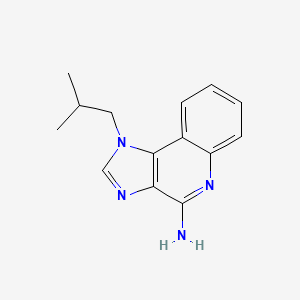
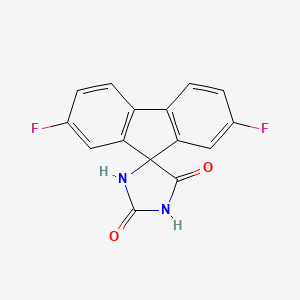
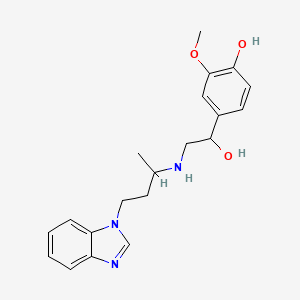
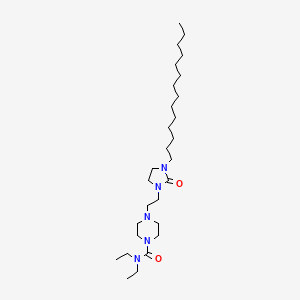
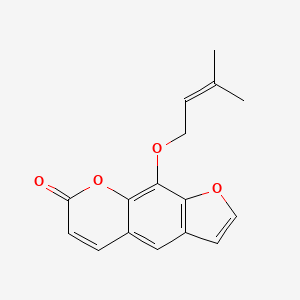
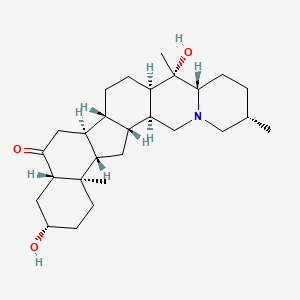
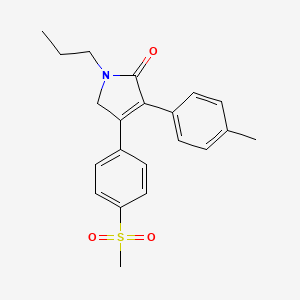
![3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one](/img/structure/B1671808.png)